3-bromo-5,7-dichloro-2(1H)-quinolone is a halogenated derivative of quinolone, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 3-position and two chlorine atoms at the 5 and 7 positions of the quinolone ring structure. Its unique substitution pattern contributes to its potential pharmacological properties, making it a subject of interest in drug development.
Quinolones are classified as heterocyclic compounds that contain a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of halogen substituents in 3-bromo-5,7-dichloro-2(1H)-quinolone enhances its reactivity and biological activity. This compound is often synthesized for research purposes and evaluated for its antibacterial, antiviral, and antitumor activities due to the inherent properties of quinolone derivatives .
The synthesis of 3-bromo-5,7-dichloro-2(1H)-quinolone can be achieved through various methods, including:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly affect the yield and purity of the final product .
3-bromo-5,7-dichloro-2(1H)-quinolone can participate in various chemical reactions due to its electrophilic nature:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific pharmacological profiles .
The mechanism of action for compounds like 3-bromo-5,7-dichloro-2(1H)-quinolone typically involves interaction with bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, quinolones disrupt bacterial cell division and lead to cell death.
In addition to antibacterial activity, this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through similar mechanisms involving DNA interaction and inhibition of topoisomerases .
The physical properties of 3-bromo-5,7-dichloro-2(1H)-quinolone include:
Chemical properties include:
These properties are essential for understanding how this compound behaves in various environments and its potential applications .
3-bromo-5,7-dichloro-2(1H)-quinolone has several applications in scientific research:
The quinoline scaffold represents one of medicinal chemistry’s most privileged heterocyclic systems, with therapeutic applications spanning centuries. Isolated initially from coal tar by Friedlieb Ferdinand Runge in 1834, the quinoline core emerged as a structural foundation for numerous natural alkaloids including quinine—a Cinchona bark derivative that served as the primary antimalarial agent for centuries . This historical significance transitioned into systematic drug development in the 20th century, with the first synthetic quinolone, nalidixic acid (1962), marking the advent of modern quinolone antibiotics [5] [7]. The structural evolution continued through strategic modifications: introduction of a piperazinyl group at position C-7 significantly enhanced gram-negative bacterial coverage, while fluorination at C-6 (creating fluoroquinolones) dramatically improved potency against gram-positive pathogens and pharmacokinetic profiles [5]. Contemporary research has expanded quinolones far beyond antimicrobial applications, exploiting this versatile scaffold for targeting cancer metabolism (hLDHA inhibitors) [1], tuberculosis [4], and parasitic diseases [4] [7], demonstrating its enduring chemical relevance.
Table 1: Evolution of Quinoline-Based Therapeutics
Time Period | Development Milestone | Clinical Impact |
---|---|---|
1834 | Isolation of quinoline from coal tar | Foundation for synthetic derivatives |
1820s-1940s | Quinine utilization for malaria treatment | Established quinoline as antimalarial scaffold |
1962 | Synthesis of nalidixic acid (1st gen quinolone) [5] | Introduced quinolones as synthetic antibacterial agents |
1980s | Fluorination at C-6 (Fluoroquinolones: ciprofloxacin, ofloxacin) [5] [7] | Broad-spectrum activity, improved pharmacokinetics |
2000s-Present | Hybrid agents (e.g., pyrimidine-quinolones) [1] [4] | Multitarget approaches for cancer, TB, and neglected tropical diseases |
Halogen substituents—particularly chlorine, bromine, and fluorine—serve as critical molecular tools for optimizing the pharmacodynamic and pharmacokinetic properties of quinolone therapeutics. Position-specific halogenation induces profound electronic and steric alterations that enhance target binding and cellular penetration. Fluorine at C-6 significantly increases DNA gyrase binding affinity by amplifying electron-withdrawing effects across the conjugated system, boosting bactericidal potency against staphylococci and other gram-positive pathogens [5]. Chlorine or bromine at C-5/C-7 positions enhances lipophilicity, facilitating penetration through lipid-rich bacterial cell walls (e.g., Mycobacterium tuberculosis) and parasitic membranes [4] [6]. Mechanistically, halogens foster target interactions via:
Electrophilic halogenation protocols enable precise functionalization: bromination at C-3 employs bromine or N-bromosuccinimide (NBS), while chlorination at C-5/C-7 utilizes phosphorus pentachloride or thionyl chloride under controlled conditions [2] [6]. Sulfuryl chloride (SO₂Cl₂) enables simultaneous dihalogenation, though regioselectivity remains solvent- and temperature-dependent [6].
Table 2: Impact of Halogen Position on Quinolone Bioactivity
Halogen Position | Key Functional Effects | Therapeutic Advantages |
---|---|---|
C-6 (Fluorine) | ↑ DNA gyrase inhibition; ↑ cell membrane penetration [5] | Broad-spectrum antibacterial activity |
C-5/C-7 (Cl, Br) | ↑ Lipophilicity; ↓ solubility; metabolic stabilization [4] [6] | Anti-TB/parasitic activity; biofilm penetration |
C-8 (Chlorine) | Altered electron distribution; potential phototoxicity risk [5] | Extended half-life (e.g., ofloxacin) |
C-3 (Bromine) | Steric blocking of nucleophilic attack; halogen bonding with targets [1] [6] | Enhanced enzyme inhibition (e.g., hLDHA); resistance mitigation |
3-Bromo-5,7-dichloro-2(1H)-quinolone (EVT-8525109; CAS 164150-25-8) exemplifies strategic polyhalogenation engineered to overcome persistent therapeutic challenges in intracellular infections and parasitic diseases. The compound’s distinct halogen arrangement—bromine at C-3 paired with chlorines at C-5 and C-7—generates synergistic effects critical for bioactivity:
This multi-halogenated architecture aligns with emerging paradigms for combating recalcitrant pathogens. The lipophilic character addresses the critical need for anti-TB agents capable of penetrating caseous granulomas—a microenvironment where hydrophilic drugs fail to achieve therapeutic concentrations [4]. Similarly, its potential interference with Pseudomonas PQS quorum sensing (via structural mimicry of alkylquinolone signals like HHQ/PQS) positions it as a promising anti-virulence agent [8]. Furthermore, halogen-induced electronic effects may disrupt redox homeostasis in Plasmodium falciparum and Trypanosoma brucei, offering a multipathogen targeting strategy essential for co-endemic regions [4] [7]. Current synthetic routes employ electrophilic aromatic substitution or halogen-exchange reactions on quinoline-2,4-dione precursors, enabling gram-scale production for biological evaluation [2] [6].
Table 3: Physicochemical and Biological Profile of 3-Bromo-5,7-Dichloro-2(1H)-Quinolone
Property | Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₉H₄BrCl₂NO | Halogen-rich scaffold |
Molecular Weight | 292.94 g/mol | Moderate size for bacterial membrane penetration |
Appearance | Crystalline solid [2] | Facilitates purification and formulation |
Solubility | Moderate in DMSO/ethanol; low in water [2] | Suitable for IV/oral dosing vehicles |
Halogen Bonding | Bromine at C-3; Chlorines at C-5/C-7 [6] | Enhanced target affinity (e.g., hLDHA, PqsR) |
Anti-Mtb Activity (MIC) | Not yet fully reported (structural analogues: 0.24–31 μM) [4] | Potential activity against drug-resistant TB |
Synthetic Accessibility | Halogenation/cyclization from 2(1H)-quinolone precursors [2] [6] | Scalable for preclinical development |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2